

An In-depth Technical Guide to Ethyl N-phenylformimidate

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Compound of Interest

Compound Name: *Ethyl N-phenylformimidate*

Cat. No.: *B1330031*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl N-phenylformimidate** (CAS No. 6780-49-0), a versatile intermediate in organic synthesis. This document details its chemical and physical properties, safety and handling information, detailed protocols for its synthesis and characterization, and its primary applications in research and industry.

Core Compound Information

Ethyl N-phenylformimidate, also known as N-(Ethoxymethylene)aniline or N-Phenylformimidic acid ethyl ester, is an organic compound that plays a significant role as a building block in the synthesis of various pharmaceuticals and agrochemicals.^[1] Its structure features a central formimidate functional group bonded to an ethyl group via an ether linkage and a phenyl group on the nitrogen atom.

Chemical and Physical Properties

The key identifiers and physical properties of **Ethyl N-phenylformimidate** are summarized in the table below for easy reference.

| Property | Value | Reference |
|---------------------------------------|---|---|
| CAS Number | 6780-49-0 | [2] [3] [4] [5] [6] |
| EC Number | 229-841-3 | [2] [5] |
| Molecular Formula | C ₉ H ₁₁ NO | [3] [4] [6] |
| Molecular Weight | 149.19 g/mol | [3] [4] [6] |
| Physical Form | Liquid | [2] [6] |
| Color | Colorless to light yellow/orange | [3] |
| Density | 1.006 g/mL at 25 °C | [2] [6] |
| Refractive Index (n _{20/D}) | 1.528 | [2] [6] |
| Flash Point | 78.9 °C (174.0 °F) | [5] |
| IUPAC Name | ethyl N-phenylmethanimide | [4] |
| Synonyms | N-(Ethoxymethylene)aniline, Ethyl isoformanilide | [2] [4] [7] |

Safety and Handling

Ethyl N-phenylformimidate is classified as a warning-level hazard. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Information | Details | Reference |
|--------------------------|--|--------------------------|
| Signal Word | Warning | [5] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |
| GHS Pictograms | | alt text |
| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [5] |
| Storage Class | 10: Combustible liquids | [5] |
| Target Organs | Respiratory system | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of **Ethyl N-phenylformimidate**.

Synthesis Protocol: Acid-Catalyzed Reaction of Aniline and Triethyl Orthoformate

This protocol describes a robust and scalable method for the synthesis of **Ethyl N-phenylformimidate**, adapted from procedures for analogous compounds. The reaction involves the condensation of aniline with triethyl orthoformate, using an acid catalyst to improve reaction time and yield.

Materials:

- Aniline ($C_6H_5NH_2$)
- Triethyl orthoformate ($CH(OC_2H_5)_3$)
- Toluene

- p-Toluenesulfonic acid monohydrate ($p\text{-TsOH}\cdot\text{H}_2\text{O}$)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

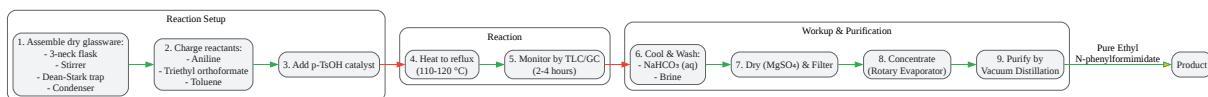
Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dean-Stark trap with a condenser
- Thermocouple
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a thermocouple. Ensure all glassware is oven-dried.
- **Charging Reactants:** Charge the flask with aniline (e.g., 0.8 mol), triethyl orthoformate (e.g., 1.2 equivalents, 0.96 mol), and toluene (200 mL).
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents, 0.008 mol).

- Reaction: Begin stirring and heat the mixture to reflux (approximately 110-120 °C). Ethanol, a byproduct of the reaction, will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the complete consumption of aniline. The reaction is typically complete within 2-4 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The resulting crude product is then purified by vacuum distillation to yield **Ethyl N-phenylformimidate** as a colorless to pale yellow liquid.



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Caption: Workflow for the acid-catalyzed synthesis of **Ethyl N-phenylformimidate**.

Analytical Characterization Protocols

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of the synthesized **Ethyl N-phenylformimidate**.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To assess purity and confirm molecular weight.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions (Typical):
 - Column: Non-polar capillary column (e.g., DB-5MS).
 - Injection: 1 μ L, splitless mode.
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at 1.0 mL/min.
 - Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
- MS Conditions (Typical):
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 450.
- Expected Results: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a molecular ion peak (M^+) at m/z = 149, consistent with the molecular weight of $C_9H_{11}NO$.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate and confirm the chemical structure.
- Instrumentation: 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$) and add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Expected ^1H NMR Signals (in CDCl_3):

- ~7.2-7.4 ppm: Multiplet, 2H (meta-protons of phenyl ring).
- ~7.0-7.1 ppm: Multiplet, 3H (ortho- and para-protons of phenyl ring).
- ~7.7 ppm: Singlet, 1H (imide CH).
- ~4.2 ppm: Quartet, 2H (ethoxy $-\text{OCH}_2-$).
- ~1.3 ppm: Triplet, 3H (ethoxy $-\text{CH}_3$).

- Expected ^{13}C NMR Signals (in CDCl_3):

- ~160 ppm: Imide carbon ($\text{N}=\text{CH}-\text{O}$).
- ~150 ppm: Phenyl C1 (ipso-carbon attached to N).
- ~129 ppm: Phenyl C3/C5 (meta-carbons).
- ~124 ppm: Phenyl C4 (para-carbon).
- ~120 ppm: Phenyl C2/C6 (ortho-carbons).
- ~65 ppm: Ethoxy $-\text{OCH}_2-$.
- ~15 ppm: Ethoxy $-\text{CH}_3-$.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify key functional groups.
- Instrumentation: FTIR spectrometer.
- Sample Preparation: Analyze as a thin film on a NaCl or KBr salt plate.
- Expected Absorptions:

- ~3050 cm^{-1} : Aromatic C-H stretch.

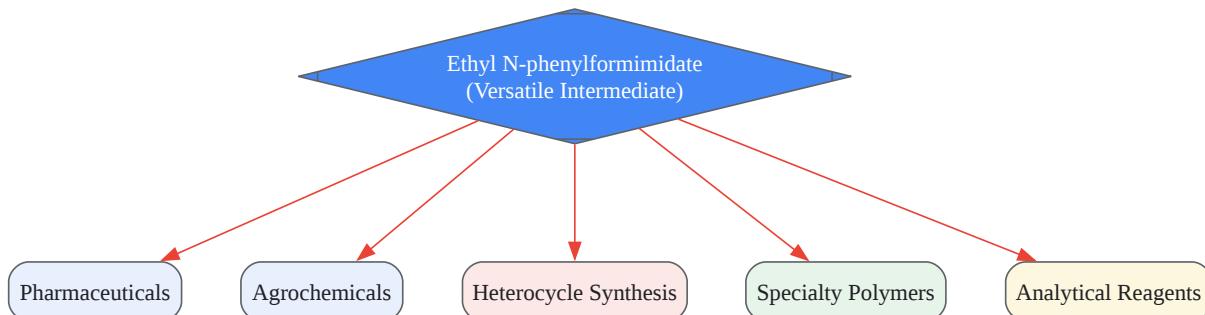
- ~2980 cm⁻¹: Aliphatic C-H stretch.
- ~1650 cm⁻¹: C=N imine stretch.
- ~1600, 1490 cm⁻¹: Aromatic C=C stretches.
- ~1250 cm⁻¹: C-O ether stretch.

Caption: Analytical workflow for the characterization of **Ethyl N-phenylformimidate**.

Applications and Significance

Ethyl N-phenylformimidate is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows it to participate in a variety of chemical transformations, making it a valuable tool for synthetic chemists.

- Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for constructing more complex molecules with biological activity. The formimidate group is a versatile handle for introducing nitrogen-containing heterocycles.[\[1\]](#)
- Organic Synthesis: It is widely used in the formation of other functional groups, such as imines and amines, which are fundamental components of many organic molecules.[\[1\]](#)
- Protecting Group Chemistry: The N-phenylformimidate group can be used to temporarily modify or protect other functional groups during a multi-step synthesis.
- Polymer and Materials Science: The compound can be incorporated into the production of specialty polymers, imparting unique properties to the final material.[\[1\]](#)



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References

- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
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